2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
Description
2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (CAS: 1392803-74-5) is a halogenated fused heterocyclic compound with the molecular formula C₆H₃ClFN₃ and a molecular weight of 171.56 g/mol . Its structure features a pyrrolo[2,3-b]pyrazine core substituted with chlorine at position 2 and fluorine at position 5. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials science research, particularly in kinase inhibitor development and optoelectronic material synthesis . It is stored under dry, cold conditions (2–8°C) to maintain stability .
Properties
IUPAC Name |
2-chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFRYIYEWUUXKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Method
A representative preparation involves the following key steps and conditions:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | Starting material: 2-bromo-5H-pyrrolo[2,3-b]pyrazine (78.0 g, 394 mmol) in anhydrous DMF (272 mL) | The brominated pyrrolo-pyrazine precursor is dissolved in anhydrous DMF. | - |
| 2 | Sodium hydride (NaH, 12.8 g, 532 mmol) suspended in anhydrous DMF (543 mL) at 0-5 °C | NaH acts as a strong base to deprotonate and activate the substrate for nucleophilic substitution. | - |
| 3 | Dropwise addition of the brominated compound solution to NaH suspension over 60 minutes at 0-5 °C | Controlled addition to maintain reaction temperature and prevent side reactions. | - |
| 4 | Reaction mixture stirred, followed by halogen exchange or substitution to introduce fluorine and chlorine atoms | The halogen substituents are introduced, often via nucleophilic aromatic substitution or halogenation reactions. | Up to 97% reported in similar halogenation steps |
This approach is based on the use of halogenated pyrrolo-pyrazine intermediates and strong bases in polar aprotic solvents like dimethylformamide (DMF), which facilitate the cyclization and substitution reactions necessary for the formation of the target compound.
Reaction Conditions Summary Table
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Anhydrous DMF | Polar aprotic solvent facilitating nucleophilic substitutions |
| Base | Sodium hydride (NaH) | Strong base for deprotonation and activation |
| Temperature | 0 to 20 °C | Low temperatures to control reaction rate and selectivity |
| Reaction Time | 0.5 to 18 hours | Varies by step; longer times for substitution/cyclization |
| Atmosphere | Nitrogen | To exclude moisture and oxygen |
| Yield | 75-97% | High yields reported in related halogenation and substitution steps |
Research Findings and Optimization
- The use of sodium hydride in DMF at low temperatures is critical for achieving high conversion and selectivity in the halogenation and cyclization steps.
- Halogen substituents such as chlorine and fluorine can be introduced selectively by choosing appropriate halogenating agents and reaction conditions.
- Protecting groups like tosyl (p-toluenesulfonyl) may be used to stabilize intermediates or direct reactivity during synthesis.
- Purification typically involves quenching with water, filtration, and drying under vacuum to isolate the solid product with high purity.
Summary Table of Key Physical and Chemical Data of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
| Property | Data |
|---|---|
| Molecular Formula | C6H3ClFN3 |
| Molecular Weight | 171.56 g/mol |
| CAS Number | 1392803-74-5 |
| SMILES | C1=C(C2=NC(=CN=C2N1)Cl)F |
| InChI Key | MOFRYIYEWUUXKL-UHFFFAOYSA-N |
| Solubility | Moderate in organic solvents |
| Stability | Stable under inert atmosphere |
Chemical Reactions Analysis
Chemical Reactions of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
This compound can undergo various chemical reactions, primarily due to the presence of the chloro and fluoro substituents on the pyrazinopyrrole core. These reactions include nucleophilic substitution,transition metal-catalyzed couplings, and dehalogenation.
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Nucleophilic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at this position.
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Transition Metal-Catalyzed Couplings: The chloro group can participate in transition metal-catalyzed coupling reactions such as Suzuki or Buchwald couplings, enabling the introduction of aryl, alkyl, or amino groups.
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Reactions at the N-5 Position: While not a substituent, the nitrogen at the 5 position can be modified with various groups, such as tosyl groups, to influence the reactivity of the molecule .
Spectroscopic Characterization
Spectroscopic methods such as NMR and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds. The search results provide spectral data (InChI, SMILES) for related compounds, aiding in the identification of this compound .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds within the pyrrolo[2,3-b]pyrazine family exhibit significant antitumor properties. For instance, derivatives of this compound have been studied for their ability to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor progression. A study demonstrated that specific derivatives showed IC50 values in the nanomolar range against FGFR1-3, indicating potent inhibitory activity against cancer cell lines .
Kinase Inhibition
2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine has been identified as a potential kinase inhibitor. Kinases are critical enzymes involved in signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound may help in developing treatments for various cancers and inflammatory diseases .
Biological Research
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses significant efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
Research suggests that derivatives of this compound can modulate inflammatory responses. These compounds have been tested in vitro and have shown promise in reducing inflammation markers, which could lead to therapeutic applications in treating autoimmune conditions .
Synthetic Applications
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to create a variety of derivatives with enhanced biological activities .
Data Table: Summary of Biological Activities
Case Study 1: FGFR Inhibition
A study conducted on various pyrrolo[2,3-b]pyrazine derivatives highlighted their effectiveness against FGFRs in breast cancer models. Compound 4h was noted for its ability to inhibit cell proliferation and induce apoptosis in cancer cells while also preventing migration and invasion .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, several derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated significant activity against resistant strains, suggesting potential for development into new antibiotic therapies .
Mechanism of Action
The mechanism of action of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Functional Comparison of Pyrrolo[2,3-b]pyrazine Derivatives
Biological Activity
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine (CAS No. 1392803-74-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer research and as a kinase inhibitor. This article reviews the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H5ClF N3. Its structure features a pyrrolo-pyrazine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H5ClF N3 |
| Molecular Weight | 175.58 g/mol |
| CAS Number | 1392803-74-5 |
The compound's mechanism of action primarily involves inhibition of specific kinases, which are critical in various signaling pathways associated with cancer progression. Research indicates that this compound can selectively inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis.
Inhibition of Kinases
In a study examining a series of pyrrolo[2,3-b]pyrazines, this compound demonstrated significant inhibitory activity against FGFR1 with an IC50 value in the low micromolar range. The structure was optimized to enhance binding affinity through modifications at various positions on the core structure.
Structure-Activity Relationship (SAR)
The SAR studies revealed that the introduction of halogen substituents like chlorine and fluorine significantly affects the potency of the compound. For instance, replacing hydrogen with chlorine at specific positions resulted in varying degrees of enzymatic inhibition:
| Compound | Substitution | IC50 (µM) |
|---|---|---|
| 2-Chloro-7-fluoro | Cl at position 2 | 0.85 |
| Parent compound | H at position 2 | 1.50 |
These findings suggest that the presence of electron-withdrawing groups enhances binding interactions with target proteins.
Case Study 1: Cancer Cell Lines
In vitro studies using various cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis. The compound was tested against breast cancer and lung cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study 2: Pharmacokinetics
Pharmacokinetic studies indicated favorable absorption and distribution characteristics for this compound. The compound exhibited moderate permeability across Caco-2 cell monolayers, suggesting potential for oral bioavailability.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
